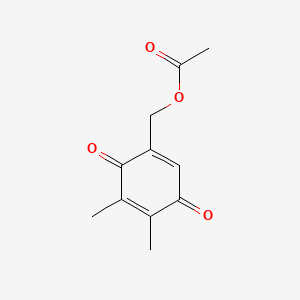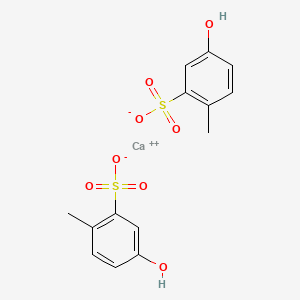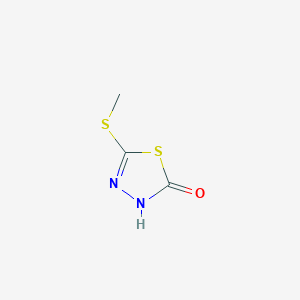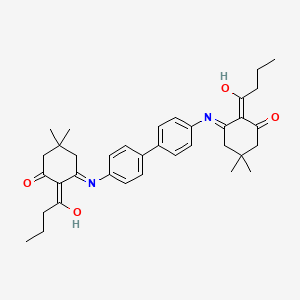
3,3'-(Biphenyl-4,4'-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) is an organic compound with the molecular formula C36H44N2O4 It is characterized by its biphenyl core structure, which is linked to two butanoyl-5,5-dimethylcyclohex-2-en-1-one moieties through imino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two benzene rings, often using a palladium-catalyzed Suzuki coupling reaction.
Introduction of Imino Groups: The biphenyl core is then reacted with appropriate amines to introduce the imino groups.
Attachment of Butanoyl-5,5-dimethylcyclohex-2-en-1-one Moieties: The final step involves the reaction of the imino-functionalized biphenyl with butanoyl-5,5-dimethylcyclohex-2-en-1-one under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) involves its interaction with specific molecular targets and pathways. The imino groups may interact with enzymes or receptors, modulating their activity. The biphenyl core can also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one): A closely related compound with similar structural features.
3,3’-(Biphenyl-4,4’-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonic acid): Another compound with a biphenyl core and imino groups, but different functional groups attached.
Uniqueness
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C36H44N2O4 |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
(2E)-2-(1-hydroxybutylidene)-3-[4-[4-[[(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-oxocyclohexylidene]amino]phenyl]phenyl]imino-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C36H44N2O4/c1-7-9-29(39)33-27(19-35(3,4)21-31(33)41)37-25-15-11-23(12-16-25)24-13-17-26(18-14-24)38-28-20-36(5,6)22-32(42)34(28)30(40)10-8-2/h11-18,39-40H,7-10,19-22H2,1-6H3/b33-29+,34-30+,37-27?,38-28? |
Clave InChI |
XJACXAMCPICGLE-SCLQZLQTSA-N |
SMILES isomérico |
CCC/C(=C/1\C(=O)CC(CC1=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4/C(=C(\O)/CCC)/C(=O)CC(C4)(C)C)(C)C)/O |
SMILES canónico |
CCCC(=C1C(=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4CC(CC(=O)C4=C(CCC)O)(C)C)CC(CC1=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


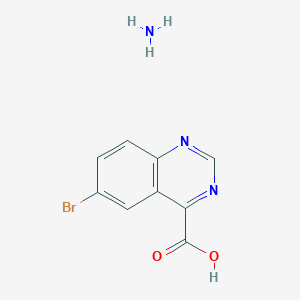
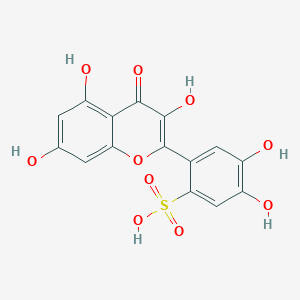
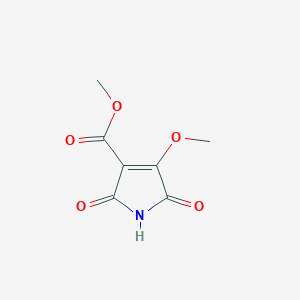
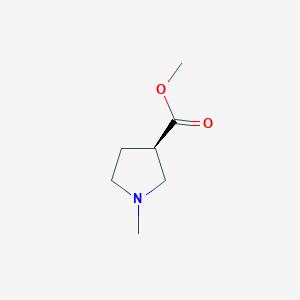
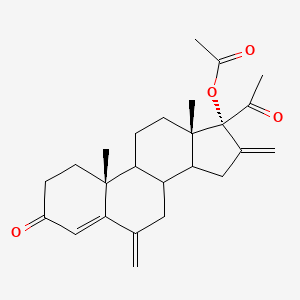
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
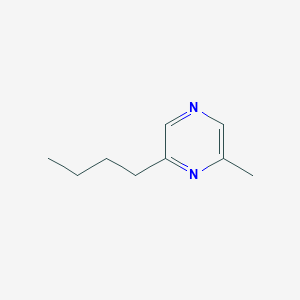
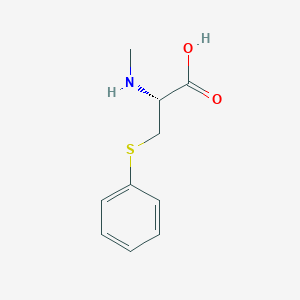
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)
